bis(2-ethylcyclopenta-1,3-diene);manganese(2+)

Atomic Layer Deposition Manganese Oxide Growth Rate

Bis(ethylcyclopentadienyl)manganese(II), also referred to as Mn(EtCp)₂ or diethylmanganocene, is a volatile organometallic metallocene that serves as a liquid precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of manganese-containing thin films. The compound exists as a dark‑red, air‑ and moisture‑sensitive liquid with a boiling point of approximately 86 °C at reduced pressure (mTorr), enabling convenient vapor delivery at moderate source temperatures.

Molecular Formula C14H18Mn
Molecular Weight 241.23 g/mol
CAS No. 101923-26-6
Cat. No. B6353895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(2-ethylcyclopenta-1,3-diene);manganese(2+)
CAS101923-26-6
Molecular FormulaC14H18Mn
Molecular Weight241.23 g/mol
Structural Identifiers
SMILESCCC1=CC=C[CH]1.CCC1=CC=C[CH]1.[Mn]
InChIInChI=1S/2C7H9.Mn/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2
InChIKeyZEWCKGZTOUGVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis(2-ethylcyclopenta-1,3-diene)manganese(2+) (CAS 101923-26-6) – Essential Procurement Data for ALD/CVD Precursor Evaluation


Bis(ethylcyclopentadienyl)manganese(II), also referred to as Mn(EtCp)₂ or diethylmanganocene, is a volatile organometallic metallocene that serves as a liquid precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of manganese-containing thin films. The compound exists as a dark‑red, air‑ and moisture‑sensitive liquid with a boiling point of approximately 86 °C at reduced pressure (mTorr), enabling convenient vapor delivery at moderate source temperatures [1]. Its primary industrial relevance lies in the deposition of MnO, MnO₂, and metallic manganese layers for catalysis, energy storage, and microelectronics. Unlike solid β‑diketonate manganese precursors, Mn(EtCp)₂ is a room‑temperature liquid that requires lower thermal budgets for volatilization and reacts efficiently with H₂O or O₃ to produce high‑quality oxide films [2].

Why Bis(ethylcyclopentadienyl)manganese Cannot Be Substituted by Other Manganese ALD/CVD Precursors Without Process Re‑Engineering


Manganese precursors for ALD and CVD span several ligand families – cyclopentadienyls, β‑diketonates, amidinates, and carbonyls – each dictating a unique combination of volatility, thermal stability, surface reactivity, and oxide stoichiometry. Bis(ethylcyclopentadienyl)manganese(II) is a liquid at room temperature and delivers Mn in the +2 oxidation state, yielding MnO when paired with H₂O; in contrast, the widely used solid precursor Mn(thd)₃ (tris(2,2,6,6‑tetramethyl‑3,5‑heptanedionato)manganese(III)) requires higher source temperatures for sublimation and, when reacted with O₃, produces MnO₂ or mixed Mn₃O₄/Mn₅O₈ phases [1]. Simply replacing Mn(EtCp)₂ with Mn(thd)₃ in an existing ALD recipe will alter film composition, growth rate, and conformality, while also demanding different oxidant selection, pulse length, and substrate temperature. The quantitative evidence below illustrates the magnitude of these differences and why procurement must be driven by process specification rather than generic class membership [2].

Quantitative Differentiation Evidence for Bis(ethylcyclopentadienyl)manganese(II) vs. Closest Analogs


ALD Growth Rate: Mn(EtCp)₂/H₂O Delivers 6× Higher Growth per Cycle than Mn(thd)₃/O₃

In thermal ALD processes, the growth per cycle (GPC) of MnO using bis(ethylcyclopentadienyl)manganese and H₂O reaches a maximum of 1.2 Å/cycle at 100 °C, with self‑limiting behavior confirmed by quartz crystal microbalance measurements [1]. In comparison, the thermal ALD of MnO₂ using Mn(thd)₃ and O₃ yields only ~0.2 Å/cycle under optimized conditions (140–230 °C), making the Mn(EtCp)₂ process six‑fold faster on a per‑cycle basis [1][2]. This differential directly impacts throughput and cost‑of‑ownership in industrial ALD batch processing.

Atomic Layer Deposition Manganese Oxide Growth Rate

Volatility Advantage: Mn(EtCp)₂ is a Room‑Temperature Liquid vs. Solid Mn(thd)₃ Requiring High‑Temperature Sublimation

Bis(ethylcyclopentadienyl)manganese(II) is a liquid at 20 °C with a boiling point of 86 °C at reduced pressure (~10⁻³ Torr), which translates to a vapor pressure of approximately 0.1 Torr at modest source temperatures (40–60 °C) [1]. In contrast, Mn(thd)₃ is a crystalline solid with a melting point of 165 °C and requires source temperatures above 120 °C to achieve usable vapor pressure; its enthalpy of sublimation has been determined as 89.0 ± 7.0 kJ/mol [2]. The liquid state and higher effective volatility of Mn(EtCp)₂ enable simpler bubbler‑based delivery systems, reduced risk of particle generation, and more stable precursor flux over extended process runs.

Precursor Volatility Vapor Pressure CVD/ALD Delivery

Film Stoichiometry Control: Mn(EtCp)₂/H₂O Yields Phase‑Pure MnO, Whereas Mn(thd)₃/O₃ Produces Mixed Higher Oxides

Rutherford backscattering spectrometry (RBS) of films grown from bis(ethylcyclopentadienyl)manganese and H₂O consistently shows a 1:1 Mn:O atomic ratio, confirming the formation of pure MnO in the cubic phase [1]. Conversely, the Mn(thd)₃/O₃ ALD process yields MnO₂ at low temperature (<230 °C) but transitions to uncontrolled growth of Mn₃O₄ above 230 °C, introducing phase ambiguity and batch‑to‑batch variability [2]. For applications that require a defined, single‑phase Mn(II) oxide – such as anode buffer layers or magnetic tunnel junctions – Mn(EtCp)₂ delivers a compositionally unambiguous product.

Thin Film Composition Manganese Oxide Phase RBS Analysis

Area‑Selective ALD: Mn(EtCp)₂ Exhibits Inherent Nucleation Delay on SiO₂ vs. Pt, Enabling Self‑Aligned Deposition

When bis(ethylcyclopentadienyl)manganese and H₂O are pulsed onto patterned Pt/SiO₂ substrates, MnOₓ growth initiates immediately on the metal surface but experiences a nucleation delay of several cycles on SiO₂, achieving inherent selectivity without the need for inhibitor molecules or surface pre‑treatment [1]. In the same study, Mn(thd)₃ exhibited a different selectivity window that required tighter control of precursor pulse length and substrate temperature, limiting its process latitude [1]. The wider selectivity window of Mn(EtCp)₂ expands the usable process space for bottom‑up self‑aligned patterning in advanced semiconductor fabrication.

Area-Selective ALD Nucleation Delay Semiconductor Patterning

High‑Value Application Scenarios for Bis(ethylcyclopentadienyl)manganese Informed by Quantitative Evidence


High‑Throughput ALD of MnO Anode Layers for Li‑ion and Metal–Air Batteries

The 1.2 Å/cycle growth rate achievable with Mn(EtCp)₂/H₂O at 100 °C [1] enables rapid coating of high‑surface‑area electrode materials. In metal–air battery air cathodes, conformal MnOₓ deposits catalyze the oxygen reduction reaction (ORR) while preserving electrode porosity; the high GPC reduces the number of ALD cycles required, a critical factor for cost‑sensitive energy storage manufacturing [2].

Area‑Selective Deposition of Manganese Oxide for Self‑Aligned Semiconductor Patterning

The inherent nucleation delay of Mn(EtCp)₂ on SiO₂ versus Pt, demonstrated across a wide temperature range (80–215 °C) [3], makes it a leading candidate for bottom‑up selective ALD processes. This is directly applicable to self‑aligned via formation in advanced logic and memory devices, where selective deposition on metal contacts eliminates the need for separate etch or lift‑off steps.

CVD of Metallic Manganese Diffusion Barriers in Copper Interconnects

The high volatility and clean decomposition chemistry of Mn(EtCp)₂ support chemical vapor deposition of conformal metallic manganese layers that act as diffusion barriers on patterned interconnect structures. The liquid precursor simplifies vapor delivery compared to solid Mn sources and yields films with good step coverage necessary for advanced Si devices [4].

ALD of Single‑Phase MnO for Magnetic Tunnel Junctions and Spintronic Devices

The unambiguous 1:1 Mn:O stoichiometry and cubic phase purity delivered by the Mn(EtCp)₂/H₂O process [1] is essential for magnetic multilayer stacks where interfacial composition dictates exchange bias and magnetoresistance properties. Procurement of Mn(EtCp)₂ guarantees the compositional reproducibility demanded by spintronic device fabrication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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